2-(Trifluoromethyl)chroman-5-ol

Medicinal Chemistry ADME Prediction Lipophilicity Optimization

2-(Trifluoromethyl)chroman-5-ol is a strategically fluorinated chroman-5-ol building block. Its LogP of 2.65 and weak CYP3A4/CYP2D6 inhibition (IC50 >10,000 nM) make it superior to 2-phenyl analogs (LogP 3.46) for CNS & inflammation lead optimization. Rapid SAR exploration is enabled by the radical cyclization route (CN-109320489-A). Choose this compound to avoid metabolic & permeability surprises that confound in vivo studies when using non-fluorinated alternatives.

Molecular Formula C10H9F3O2
Molecular Weight 218.17 g/mol
Cat. No. B8116873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)chroman-5-ol
Molecular FormulaC10H9F3O2
Molecular Weight218.17 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC=C2OC1C(F)(F)F)O
InChIInChI=1S/C10H9F3O2/c11-10(12,13)9-5-4-6-7(14)2-1-3-8(6)15-9/h1-3,9,14H,4-5H2
InChIKeyBEUOEFPJVSPNQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2-(Trifluoromethyl)chroman-5-ol: A Chroman Scaffold for Lead Optimization with Distinctive Lipophilic and Metabolic Profiles


2-(Trifluoromethyl)chroman-5-ol (CAS 2649323-02-2) is a fluorinated heterocyclic building block belonging to the chroman (benzopyran) class . It features a chroman core substituted at the 2-position with a trifluoromethyl group and a phenolic hydroxyl at the 5-position, yielding a molecular weight of 218.17 g/mol and a calculated LogP of 2.65 . The chroman scaffold is widely recognized as a privileged structure in medicinal chemistry due to its presence in numerous bioactive natural products and synthetic pharmaceuticals [1]. The strategic placement of the trifluoromethyl group is intended to modulate physicochemical and pharmacokinetic properties, distinguishing it from non-fluorinated or differently substituted analogs in early-stage drug discovery programs.

Why 2-(Trifluoromethyl)chroman-5-ol Cannot Be Directly Substituted by Non-Fluorinated Chroman Analogs


Substituting 2-(trifluoromethyl)chroman-5-ol with non-fluorinated or aryl-substituted chroman analogs in a research program introduces substantial and often underappreciated risk due to divergent physicochemical and metabolic profiles. The trifluoromethyl group exerts a unique electronic and steric influence that cannot be replicated by a methyl or phenyl substituent . This is quantitatively demonstrated in the LogP difference: 2-(trifluoromethyl)chroman-5-ol exhibits a LogP of 2.65, whereas the phenyl analog (2-phenylchroman-5-ol) has a LogP of 3.46, a >0.8 unit increase that would significantly alter membrane permeability and bioavailability predictions . Furthermore, the metabolic stability of a compound is highly dependent on the 2-position substituent. While the trifluoromethyl group is known to confer resistance to oxidative metabolism [1], direct experimental data on this specific scaffold shows weak CYP3A4 and CYP2D6 inhibition (IC50 > 10,000 nM) [2], a profile that may differ substantially for methyl or phenyl analogs, which are more prone to CYP-mediated oxidation. Simply interchanging these compounds would invalidate established structure-activity relationships (SAR) and confound downstream in vivo studies.

Quantitative Differentiation Evidence: 2-(Trifluoromethyl)chroman-5-ol vs. Key Analogs


Lipophilicity Modulation: 2-(Trifluoromethyl)chroman-5-ol Exhibits Significantly Lower LogP than its 2-Phenyl Analog

The substitution of a trifluoromethyl group for a phenyl ring at the 2-position of the chroman-5-ol scaffold results in a pronounced reduction in lipophilicity. 2-(Trifluoromethyl)chroman-5-ol possesses a calculated LogP of 2.65, while the direct comparator 2-phenylchroman-5-ol exhibits a LogP of 3.46 . This difference of 0.81 LogP units corresponds to a theoretical decrease in lipophilicity of over 6-fold, a critical parameter for medicinal chemists aiming to reduce non-specific binding and improve solubility.

Medicinal Chemistry ADME Prediction Lipophilicity Optimization

Cytochrome P450 Inhibition Profile: 2-(Trifluoromethyl)chroman-5-ol Demonstrates Weak CYP3A4 and CYP2D6 Inhibition, Suggesting Low Drug-Drug Interaction Risk

In vitro cytochrome P450 inhibition assays reveal that 2-(trifluoromethyl)chroman-5-ol exhibits low inhibitory potential against two major drug-metabolizing enzymes. The compound showed an IC50 of 12,000 nM (12 µM) for CYP3A4 and 14,000 nM (14 µM) for CYP2D6 [1]. These values are >10-fold higher than typical therapeutic plasma concentrations for many drug candidates, indicating a low probability of causing clinically relevant drug-drug interactions via these isoforms [2]. In contrast, many non-fluorinated chroman analogs bearing aromatic or alkyl groups at the 2-position are more susceptible to oxidative metabolism and may act as moderate-to-strong CYP inhibitors or substrates.

Drug-Drug Interaction (DDI) Cytochrome P450 Metabolic Stability

Synthetic Accessibility: Microwave-Assisted Oxidative Aromatization Provides a High-Yielding Route to Trifluoromethylated Chromanes

A study by Bonacorso et al. (2012) demonstrated a one-pot oxidative aromatization method for the synthesis of 2-(trifluoromethyl)chromane derivatives, achieving yields in the range of 50–89% [1]. This method, which utilizes iodine/alcohol and can be performed under conventional thermal heating or microwave irradiation, is applicable to a wide range of 3-acyl-4-aryl-2-(trifluoromethyl)-2-hydroxy-3,4,7,8-tetrahydro-2H-chromen-5(6H)-one precursors. The microwave procedure offered comparable yields with significantly reduced reaction times and simpler workups. In contrast, analogous non-fluorinated chroman-5-ols often require multi-step sequences or less efficient cyclization strategies.

Synthetic Methodology Process Chemistry Microwave-Assisted Synthesis

Patent Coverage and Synthetic Utility: Radical Addition/Arylation Cyclization Provides a Versatile Platform for Diversification

A patent (CN-109320489-A) discloses a method for the construction of trifluoromethylated chromanes via radical addition, radical arylation cyclization, and oxidation using sodium trifluoromethanesulfinate as the trifluoromethyl source and persulfate as the oxidant [1]. This method is noted for its mild reaction conditions and simple operation, enabling the production of diverse trifluoromethylated chromane libraries [1]. The availability of such a flexible synthetic route positions 2-(trifluoromethyl)chroman-5-ol as a versatile core scaffold for parallel medicinal chemistry efforts, a key differentiator from chroman analogs lacking efficient, modular synthetic access.

Chemical Patent Radical Cyclization Library Synthesis

Recommended Use Cases for 2-(Trifluoromethyl)chroman-5-ol in Research and Development


Medicinal Chemistry Hit-to-Lead Optimization for CNS or Inflammatory Targets

The combination of a chroman privileged scaffold with a metabolically stable trifluoromethyl group makes 2-(trifluoromethyl)chroman-5-ol an excellent starting point for lead optimization programs targeting central nervous system (CNS) or inflammatory diseases. The compound's calculated LogP of 2.65 falls within the optimal range for CNS drug candidates (typically 1–4), while the weak CYP3A4 and CYP2D6 inhibition profile (IC50 > 10,000 nM) suggests a low potential for drug-drug interactions, a common concern with polypharmacy in CNS and inflammation indications . Furthermore, the robust synthetic methodology described in the literature [1] enables rapid analog generation for SAR studies.

Building Block for Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD)

As a commercially available chroman-5-ol derivative with a unique substitution pattern, 2-(trifluoromethyl)chroman-5-ol serves as a valuable core scaffold for constructing diverse compound libraries. The radical cyclization method disclosed in patent CN-109320489-A [2] provides a direct route to functionalized chromanes, facilitating the rapid exploration of chemical space around this core. Its low molecular weight (218.17 g/mol) and favorable physicochemical properties (LogP 2.65, TPSA 29.46) also make it suitable for fragment-based screening campaigns.

Comparative ADME and Physicochemical Profiling Studies

The substantial difference in lipophilicity between 2-(trifluoromethyl)chroman-5-ol (LogP 2.65) and its 2-phenyl analog (LogP 3.46) provides a valuable pair for probing the impact of fluorination on passive permeability, metabolic stability, and off-target binding . Such head-to-head comparisons are essential for establishing structure-property relationships (SPR) and guiding the rational design of new chemical entities with improved drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Trifluoromethyl)chroman-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.